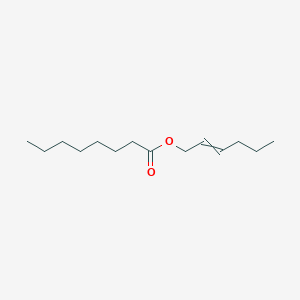
(E)-2-hexen-1-yl octanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-hexen-1-yl octanoate is an ester compound formed from the reaction between (E)-2-hexen-1-ol and octanoic acid. This compound is known for its fruity aroma and is commonly used in the flavor and fragrance industry. It is a colorless liquid at room temperature and has the molecular formula C14H26O2.
準備方法
Synthetic Routes and Reaction Conditions
(E)-2-hexen-1-yl octanoate can be synthesized through esterification, where (E)-2-hexen-1-ol reacts with octanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the esterification process is scaled up using large reactors. The reaction mixture is continuously stirred and heated to maintain the desired temperature. After the reaction is complete, the product is purified through distillation to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
(E)-2-hexen-1-yl octanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield (E)-2-hexen-1-ol and octanoic acid.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis uses a strong acid like hydrochloric acid, while basic hydrolysis (saponification) uses a strong base like sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products Formed
Hydrolysis: (E)-2-hexen-1-ol and octanoic acid.
Transesterification: A different ester and alcohol, depending on the reactants.
Oxidation: Various oxidation products, which can include aldehydes, ketones, or carboxylic acids.
科学的研究の応用
(E)-2-hexen-1-yl octanoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its role in plant-insect interactions due to its presence in certain plant volatiles.
Medicine: Explored for its potential antimicrobial properties.
Industry: Widely used in the flavor and fragrance industry to impart fruity notes to products.
作用機序
The mechanism of action of (E)-2-hexen-1-yl octanoate in biological systems involves its interaction with olfactory receptors, which are responsible for detecting its fruity aroma. In chemical reactions, the ester bond is susceptible to nucleophilic attack, leading to hydrolysis or transesterification.
類似化合物との比較
(E)-2-hexen-1-yl octanoate can be compared with other esters such as:
Ethyl octanoate: Another ester with a fruity aroma, but derived from ethanol and octanoic acid.
Methyl hexanoate: An ester formed from methanol and hexanoic acid, also with a fruity scent.
Butyl butanoate: An ester with a similar fruity aroma, formed from butanol and butanoic acid.
What sets this compound apart is its specific combination of (E)-2-hexen-1-ol and octanoic acid, which gives it a unique aroma profile and reactivity.
特性
分子式 |
C14H26O2 |
|---|---|
分子量 |
226.35 g/mol |
IUPAC名 |
hex-2-enyl octanoate |
InChI |
InChI=1S/C14H26O2/c1-3-5-7-9-10-12-14(15)16-13-11-8-6-4-2/h8,11H,3-7,9-10,12-13H2,1-2H3 |
InChIキー |
IRUGSDVUJNNIMW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC(=O)OCC=CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-{2-[(2-methylphenyl)carbonyl]hydrazinyl}-4-oxobutanoate](/img/structure/B12451000.png)
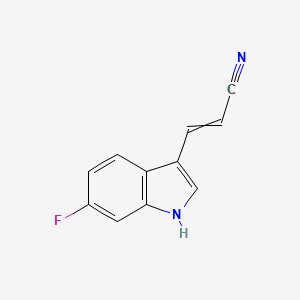
![(5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12451014.png)
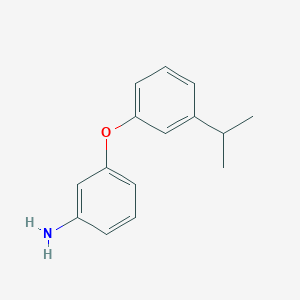
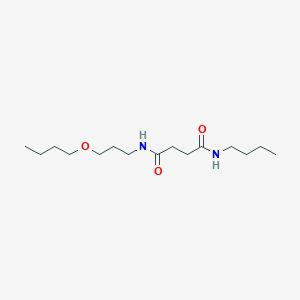
![2-(4-chlorophenyl)-N-[(2,5-dimethoxyphenyl)carbamothioyl]acetamide](/img/structure/B12451051.png)
![5-Bromo-1,5-dihydroimidazo[1,2-a]pyridine](/img/structure/B12451057.png)
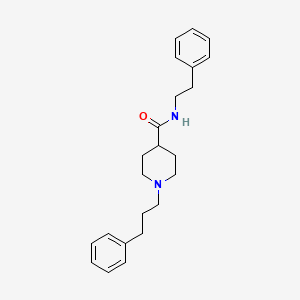
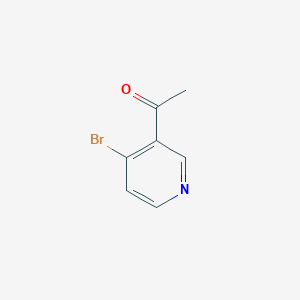
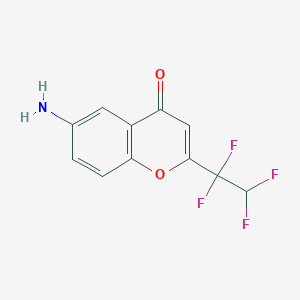
![2-(2-bromo-4-methylphenoxy)-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B12451071.png)
![4-[(E)-[(2-methyl-3-nitrophenyl)imino]methyl]benzene-1,3-diol](/img/structure/B12451073.png)
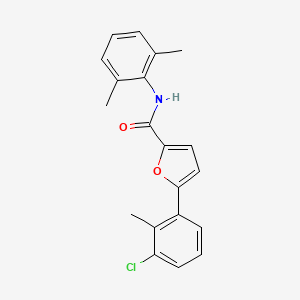
![N-[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]-3-methylpyridin-2-amine](/img/structure/B12451090.png)
